3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
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Overview
Description
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is a chemical compound with a complex structure that includes a piperazine ring, a formyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the Propanamide Moiety: The final step involves the coupling of the formylpiperazine intermediate with 3-methylphenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-(4-carboxypiperazin-1-yl)-N-(3-methylphenyl)propanamide
Reduction: 3-(4-hydroxymethylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors and ion channels, modulating their function. The overall effect of the compound depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)propanamide
- 3-(4-hydroxypiperazin-1-yl)-N-(3-methylphenyl)propanamide
- 3-(4-aminopiperazin-1-yl)-N-(3-methylphenyl)propanamide
Uniqueness
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the formyl group or have different substituents on the piperazine ring.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-(4-formylpiperazin-1-yl)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C15H21N3O2/c1-13-3-2-4-14(11-13)16-15(20)5-6-17-7-9-18(12-19)10-8-17/h2-4,11-12H,5-10H2,1H3,(H,16,20) |
InChI Key |
DMHYIRNBCCHCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C=O |
Origin of Product |
United States |
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